molecular formula C5H8O4 B6229032 methyl 3-hydroxyoxetane-3-carboxylate CAS No. 2110612-13-8

methyl 3-hydroxyoxetane-3-carboxylate

Cat. No.: B6229032
CAS No.: 2110612-13-8
M. Wt: 132.11 g/mol
InChI Key: AUTXDHULZLJQGX-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyoxetane-3-carboxylate is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxyoxetane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of hydroxy esters. For instance, the reaction of a hydroxy ester with a suitable base can lead to the formation of the oxetane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyoxetane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-hydroxyoxetane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-hydroxyoxetane-3-carboxylate exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding and other non-covalent interactions. The oxetane ring can also undergo ring-opening reactions, which can be exploited in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxyoxetane-2-carboxylate
  • Ethyl 3-hydroxyoxetane-3-carboxylate
  • Methyl 3-hydroxyoxirane-3-carboxylate

Uniqueness

Methyl 3-hydroxyoxetane-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous .

Properties

CAS No.

2110612-13-8

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

methyl 3-hydroxyoxetane-3-carboxylate

InChI

InChI=1S/C5H8O4/c1-8-4(6)5(7)2-9-3-5/h7H,2-3H2,1H3

InChI Key

AUTXDHULZLJQGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(COC1)O

Purity

95

Origin of Product

United States

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